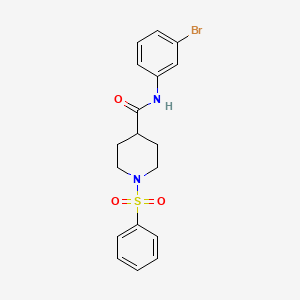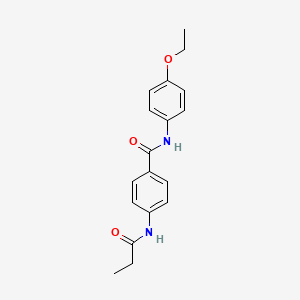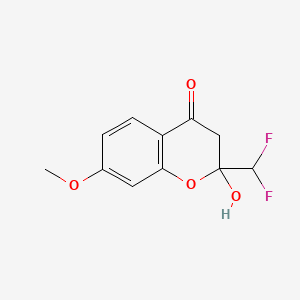
2-(DIFLUOROMETHYL)-2-HYDROXY-7-METHOXY-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(DIFLUOROMETHYL)-2-HYDROXY-7-METHOXY-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE is a synthetic organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a difluoromethyl group, a hydroxy group, and a methoxy group attached to a dihydrobenzopyran ring. Benzopyran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the use of difluoromethylation reagents such as TMS-CF2H (trimethylsilyl difluoromethyl) in the presence of a base . The reaction conditions often involve mild temperatures and the use of solvents like dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of metal-based catalysts can facilitate the difluoromethylation of aromatic compounds under controlled conditions . Additionally, the development of non-ozone depleting difluorocarbene reagents has streamlined the industrial synthesis of such compounds .
Analyse Chemischer Reaktionen
Types of Reactions
2-(DIFLUOROMETHYL)-2-HYDROXY-7-METHOXY-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone derivative, while substitution of the methoxy group can produce various substituted benzopyran derivatives .
Wissenschaftliche Forschungsanwendungen
2-(DIFLUOROMETHYL)-2-HYDROXY-7-METHOXY-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties
Wirkmechanismus
The mechanism of action of 2-(DIFLUOROMETHYL)-2-HYDROXY-7-METHOXY-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(TRIFLUOROMETHYL)-2-HYDROXY-7-METHOXY-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
2-(DIFLUOROMETHYL)-2-HYDROXY-7-METHOXY-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-OL: Similar structure but with an additional hydroxy group.
Uniqueness
The presence of the difluoromethyl group in 2-(DIFLUOROMETHYL)-2-HYDROXY-7-METHOXY-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE imparts unique properties such as increased lipophilicity and metabolic stability compared to its analogs. This makes it a valuable compound for research and potential therapeutic applications .
Eigenschaften
IUPAC Name |
2-(difluoromethyl)-2-hydroxy-7-methoxy-3H-chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O4/c1-16-6-2-3-7-8(14)5-11(15,10(12)13)17-9(7)4-6/h2-4,10,15H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOHMZHGQYXEGIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)CC(O2)(C(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(5E)-1-(4-chlorophenyl)-5-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B4907814.png)
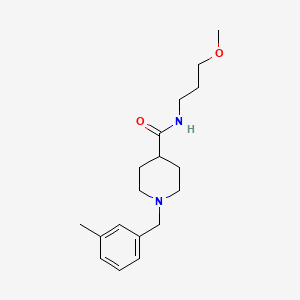
![3-({5-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}amino)-1-propanol](/img/structure/B4907819.png)
![5-[(3-ETHOXY-4-{2-[2-(4-METHYLPHENOXY)ETHOXY]ETHOXY}PHENYL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B4907820.png)
![4-[(5-bromo-2-furyl)methylene]-2-(3-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4907824.png)

![1-phenyl-5-[4-(2-propyn-1-yloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4907837.png)
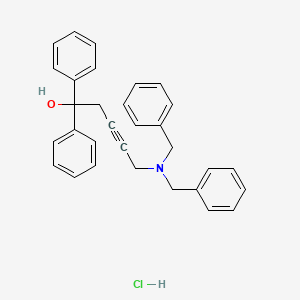
![N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B4907857.png)
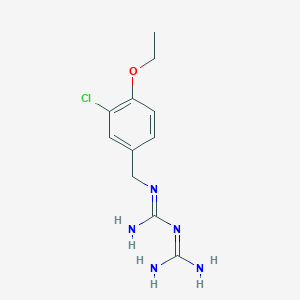
![4-[[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]amino]benzoic acid;hydrobromide](/img/structure/B4907866.png)
![Methyl 1-[[3-butyl-2-(cyclobutylmethylsulfonyl)imidazol-4-yl]methyl]piperidine-4-carboxylate](/img/structure/B4907873.png)
